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Compound of Interest

Compound Name: alpha-D-fructopyranose

Cat. No.: B3045317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of α-D-fructopyranose

and its synthetic analogs, with a focus on their interaction with key biological targets. The

information presented is supported by experimental data to aid in research and development

efforts, particularly in the fields of metabolic diseases and oncology.

Introduction
α-D-Fructopyranose, a cyclic form of the monosaccharide fructose, plays a central role in

energy metabolism. Its transport into cells and subsequent phosphorylation are critical initial

steps for its utilization. The fructose-specific transporter GLUT5 and the enzyme fructokinase

are key mediators of this process.[1][2][3] Alterations in fructose metabolism have been linked

to various pathological conditions, including metabolic syndrome and cancer, making the

molecular machinery of fructose transport and metabolism attractive targets for therapeutic

intervention.[1][4] This has spurred the development of fructose analogs designed to modulate

the activity of these targets. This guide focuses on the comparative inhibitory activities of such

analogs against the GLUT5 transporter.

Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the biological activity of D-fructose and

its analogs. The primary focus is on the inhibition of the GLUT5 transporter, a key protein for

fructose uptake into cells.
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Table 1: Inhibition of GLUT5-mediated Uptake by D-
Fructose and Analogs
The data below presents the half-maximal inhibitory concentrations (IC50) of D-fructose and a

series of synthetic 2,5-anhydromannitol (2,5-AM) analogs against fructose transporter activity in

EMT6 murine breast cancer cells. Lower IC50 values indicate higher inhibitory potency.

Compound Modification
Biological
Target

IC50 Value Reference

D-Fructose
Natural

Substrate

GLUT5

Transporter
~1.7 M - 322 mM [1][5]

Compound 8
C-3 Aniline

Derivative

GLUT5

Transporter
1.05 mM [1][5]

Compound 9
C-3 Aniline

Derivative

GLUT5

Transporter
2.24 mM [1][5]

Compound 10
C-3 Aniline

Derivative

GLUT5

Transporter
0.99 mM [1][5]

MSNBA
Selective

Inhibitor

GLUT5

Transporter
5.8 µM [5]

1-FDAM
1-Deoxy-1-

fluoro-2,5-AM

GLUT5

Transporter
~20 mM [6]

Data sourced from studies on EMT6 murine breast cancer cells. IC50 values for D-fructose

varied between different assays (radiolabeled vs. fluorescent). MSNBA (N-[4-

(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) is a known selective GLUT5 inhibitor.

Table 2: Substrate Affinity of Fructokinase Isoforms for
Fructose
This table provides the Michaelis constant (Km) for fructose for two different fructokinase (FRK)

isoforms from Malus domestica (apple). A lower Km value indicates a higher affinity of the

enzyme for its substrate.
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Enzyme Substrate Km Value Reference

MdFRK1 D-Fructose 0.62 mM [7]

MdFRK2 D-Fructose 0.10 mM [7]

Mandatory Visualization
The following diagrams illustrate key pathways and experimental workflows relevant to the

study of α-D-fructopyranose and its analogs.
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Caption: Fructose uptake and metabolism pathway with points of inhibition.
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Caption: General experimental workflow for an enzyme inhibition assay.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent

standard approaches for assessing the biological activity of sugar analogs.
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GLUT5 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a study evaluating D-fructose analogs as inhibitors of GLUT5-

mediated uptake in breast cancer cells.[1][2][5]

Cell Line: EMT6 murine mammary carcinoma cells, known to express GLUT5.

Fluorescent Probe: 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-

Deoxyglucose), a fluorescent D-fructose derivative.

Objective: To measure the concentration-dependent inhibition of 6-NBDG uptake into EMT6

cells by test compounds (fructose analogs).

Procedure:

Cell Culture: EMT6 cells are cultured to confluence in 12-well plates. The medium is

renewed every two days.

Starvation: One hour before the assay, the culture medium is removed. Cells are washed

twice with glucose-free Krebs-Ringer buffer. 1 mL of the same buffer is added to each well,

and the plates are incubated at 37°C for 1 hour.

Inhibitor Addition: After the starvation period, the buffer is removed. A solution containing 350

µM of the fluorescent probe (6-NBDG) and varying concentrations of the test compound (or

D-fructose as a control) is added to each well.

Uptake: The plates are incubated at 37°C for 2 hours to allow for the uptake of the

fluorescent probe.

Termination and Washing: The uptake is terminated by removing the incubation solution. The

cells are washed three times with ice-cold Krebs-Ringer buffer to remove any extracellular

probe.

Cell Lysis: 1 mL of lysis buffer (e.g., 0.5% Triton X-100 in PBS) is added to each well to lyse

the cells and release the intracellular fluorescence.

Quantification: The fluorescence intensity of the lysate from each well is measured using a

fluorescence plate reader.
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Data Analysis: The fluorescence values are used to calculate the percentage of inhibition for

each concentration of the test compound. The IC50 value is determined by plotting the

percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-

response curve.

α-Glucosidase Inhibition Assay (Colorimetric)
This is a standard, widely-used protocol for screening α-glucosidase inhibitors, relevant for anti-

diabetic drug discovery.[8][9][10]

Enzyme: α-Glucosidase from Saccharomyces cerevisiae.

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), a colorless substrate.

Principle: α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product

that can be quantified spectrophotometrically at 405 nm.

Procedure:

Reagent Preparation:

Prepare α-glucosidase solution (e.g., 1.0 U/mL) in phosphate buffer (e.g., 0.1 M, pH 6.8).

Prepare pNPG substrate solution (e.g., 5 mM) in the same phosphate buffer.

Dissolve test compounds and a positive control (e.g., Acarbose) in DMSO and then dilute

to various concentrations with phosphate buffer.

Assay in 96-Well Plate:

Add 50 µL of the test compound solution (or buffer for control) to the wells of a 96-well

microplate.

Add 100 µL of the α-glucosidase enzyme solution to each well.

Pre-incubation: Incubate the plate at 25-37°C for 10-15 minutes.
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Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the

reaction.

Incubation: Incubate the plate at 25-37°C for a defined period (e.g., 5-20 minutes).

Reaction Termination: Stop the reaction by adding 50-100 µL of a stop solution, such as 0.1

M sodium carbonate (Na₂CO₃).

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a

plot of percent inhibition versus inhibitor concentration.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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